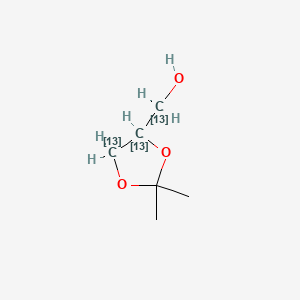
2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” is a stable isotope labelled compound . It has a molecular formula of C313C3H12O3 and a molecular weight of 135.14 g/mol . It is not classified as a hazardous compound .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” can be represented as CC1©O[13CH2]13CHO1 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, utilizing the compound's chiral properties to synthesize specific stereochemical configurations (Jung, Ho, & Kim, 2000).
Catalysis and Chemical Reactions
The compound has been used in studies involving heterogeneously catalyzed condensations, particularly in the formation of cyclic acetals from glycerol. This includes its potential use in generating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007). Additionally, it serves as a substrate in the synthesis of solketal, a compound formed from the acetalization of glycerol with acetone (Kowalska‐Kuś, Held, & Nowiǹska, 2016).
Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure of derivatives of 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol. These studies focus on the crystallographic properties, such as the configuration of hydroxyl groups in relation to the dioxolane ring (Li, Wang, & Chen, 2001).
Dielectric Properties
The microwave dielectric properties of aqueous solutions of 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol have been measured, providing insights into the interaction between different molecular groups and the dynamics of water molecules in solution (Lyashchenko, Balakaeva, Smirnova, & Safonova, 2021).
Vibrational Circular Dichroism
Studies on the vibrational circular dichroism (VCD) of the OH stretching band in 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol have been conducted. These studies investigate the VCD characteristics of intramolecularly hydrogen-bonded species in the compound, contributing to the understanding of hydrogen bond systems in chiral molecules (Nakao, Kyōgoku, & Sugeta, 1986).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules such as (S)-3-tosyloxy-1,2-propanediol and other molecules, demonstrating its utility in multi-step organic syntheses (Leftheris & Goodman, 1989).
Propiedades
Número CAS |
1436560-86-9 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
135.136 |
Nombre IUPAC |
(2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl)(113C)methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3+1,4+1,5+1 |
Clave InChI |
RNVYQYLELCKWAN-FRSWOAELSA-N |
SMILES |
CC1(OCC(O1)CO)C |
Sinónimos |
(RS)-Solketal-13C3; (+/-)-1,2-O-Isopropylideneglycerol-13C3; (+/-)-Glycerol 1,2-Acetonide-13C3; 1,2-Isopropylideneglycerin-13C3; 1,2-Isopropylideneglycerol-13C3; 2,3-(Isopropylidenedioxy)propanol-13C3; 2,3-Isopropylideneglycerol-13C3; Acetone Glycery |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



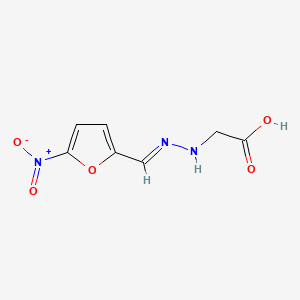
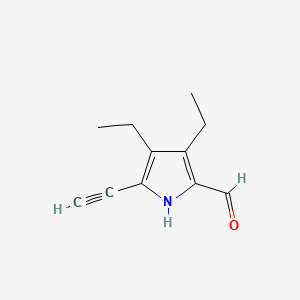
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)
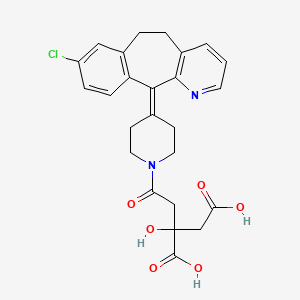
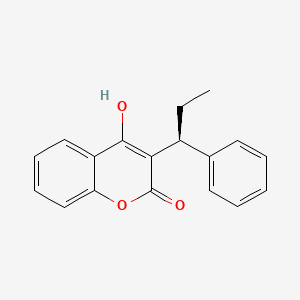
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
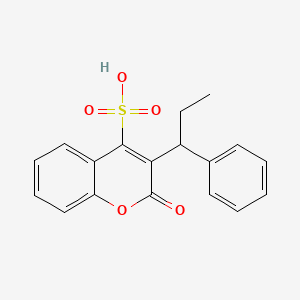

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
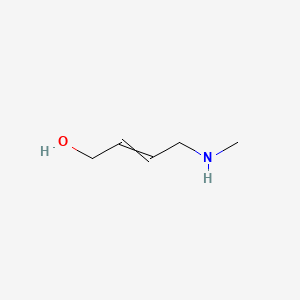
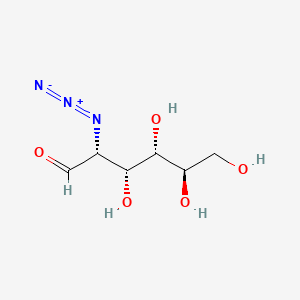
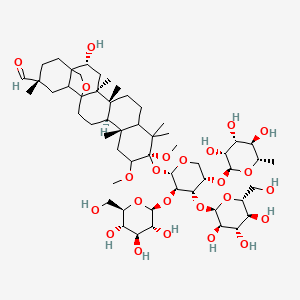
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)